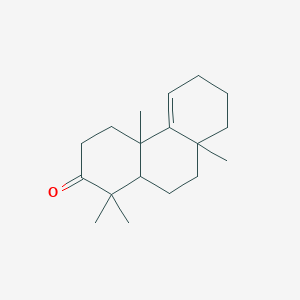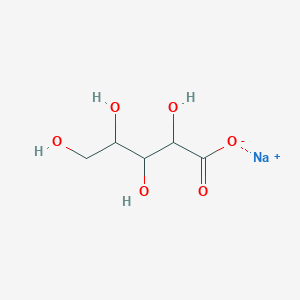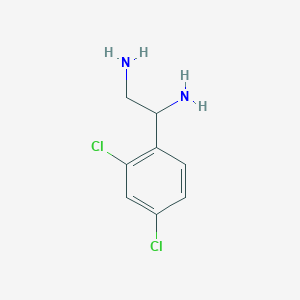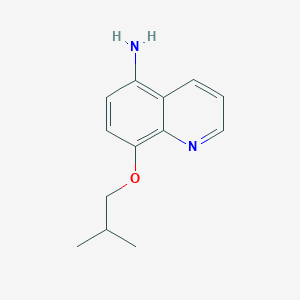
1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one is a complex organic compound with a unique structure It is characterized by its multiple methyl groups and a phenanthrene backbone that is partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and methylation steps. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can further hydrogenate the compound, potentially altering its physical and chemical properties.
Substitution: This reaction can replace one or more hydrogen atoms with other functional groups, modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,4a,7,8,8a-Octahydro-1,6-dimethyl-4-(1-methylethyl)-naphthalene
- 1-Phenanthrenecarboxaldehyde, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-
Uniqueness
1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one is unique due to its specific arrangement of methyl groups and the partially hydrogenated phenanthrene backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C18H28O |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1,1,4a,8a-tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one |
InChI |
InChI=1S/C18H28O/c1-16(2)13-8-11-17(3)10-6-5-7-14(17)18(13,4)12-9-15(16)19/h7,13H,5-6,8-12H2,1-4H3 |
InChI Key |
NFPOCLBTJGPNIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(CCCC=C3C2(CCC1=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)


![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)
![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)





![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

